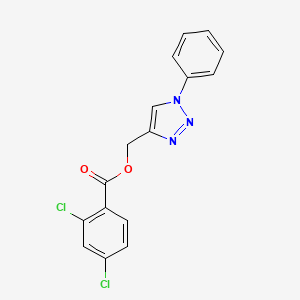

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 2,4-dichlorobenzenecarboxylate

Descripción

Historical Development of 1,2,3-Triazole Research

The study of 1,2,3-triazoles began in the late 19th century with the pioneering work of Hans von Pechmann, who first synthesized a monocyclic triazole derivative in 1888 through the reaction of dimethylglyoxal with phenylhydrazine. His investigations into osazones—derivatives formed from sugars and hydrazines—led to the identification of the unsaturated C~2~H~3~N~3~ ring system, a discovery that laid the groundwork for triazole chemistry. Subsequent contributions by Bladin in 1892 confirmed the structure of unsubstituted 1,2,3-triazole through oxidative degradation of benzotriazole derivatives, further validating von Pechmann’s hypotheses.

A transformative advancement occurred in the early 20th century with the work of Dimroth and Fester, who demonstrated the synthesis of 1H-1,2,3-triazole via the reaction of hydrogen azide with acetylene under thermal conditions. This method, though limited by harsh reaction parameters, established the foundational principles for azide-alkyne cycloadditions. The latter half of the 20th century saw the emergence of the Huisgen 1,3-dipolar cycloaddition, a non-catalyzed reaction between azides and alkynes that produced regioisomeric triazoles. The catalytic potential of this reaction was unlocked in 2002 by Meldal and Sharpless, who introduced copper(I) catalysts to achieve regioselective synthesis of 1,4-disubstituted triazoles, revolutionizing click chemistry.

Significance of Triazole Scaffolds in Heterocyclic Chemistry

1,2,3-Triazoles occupy a privileged position in heterocyclic chemistry due to their unique electronic and structural properties. The aromatic stability of the triazole ring, conferred by a 6π-electron system, enables participation in hydrogen bonding and dipole-dipole interactions, making it a versatile scaffold for molecular recognition. Unlike imidazoles, triazoles exhibit reduced basicity (pK~a~ ~1.2 for 1H-1,2,3-triazole), enhancing their compatibility with physiological conditions.

The regioisomeric flexibility of 1,2,3-triazoles—whether 1,4- or 1,5-disubstituted—allows fine-tuning of steric and electronic properties. For instance, copper-catalyzed azide-alkyne cycloadditions (CuAAC) favor 1,4-disubstituted products, while ruthenium catalysts shift selectivity toward 1,5-disubstituted variants. This adaptability has enabled the design of triazole-containing ligands for metalloenzymes, catalysts, and supramolecular assemblies.

Research Evolution and Current Trends in Triazole-Based Compounds

Recent decades have witnessed a paradigm shift toward sustainable and efficient triazole synthesis. Microwave-assisted reactions, as exemplified by the uncatalyzed cycloaddition of azides and alkynes, reduce reaction times from hours to minutes while maintaining high yields. Computational chemistry has also played a pivotal role, with density functional theory (DFT) studies elucidating transition states and regioselectivity patterns in Huisgen reactions.

A notable trend is the integration of triazoles into hybrid pharmacophores. For example, sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives have been developed as potent steroid sulfatase inhibitors, combining the triazole’s hydrogen-bonding capacity with sulfamate’s enzyme-targeting properties. Such innovations underscore the scaffold’s versatility in addressing complex biochemical challenges.

Strategic Importance of 1,2,3-Triazole Derivatives in Medicinal Chemistry

1,2,3-Triazole derivatives have become cornerstones of medicinal chemistry due to their bioisosteric potential and metabolic stability. The triazole ring serves as a non-classical bioisostere for carboxylic acids, amides, and esters, enabling the optimization of pharmacokinetic profiles. Clinically, triazoles are integral to antifungal agents such as fluconazole and voriconazole, which inhibit cytochrome P450-dependent lanosterol demethylase in pathogenic fungi.

The compound “(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 2,4-dichlorobenzenecarboxylate” exemplifies strategic applications of triazole chemistry. The 2,4-dichlorobenzenecarboxylate moiety enhances lipophilicity, potentially improving blood-brain barrier penetration, while the triazole ring facilitates target engagement through dipole interactions. Such derivatives are being explored in oncology and neurology, reflecting the scaffold’s adaptability to diverse therapeutic areas.

Propiedades

IUPAC Name |

(1-phenyltriazol-4-yl)methyl 2,4-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O2/c17-11-6-7-14(15(18)8-11)16(22)23-10-12-9-21(20-19-12)13-4-2-1-3-5-13/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNGTZSOIAAEDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)COC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 2,4-dichlorobenzenecarboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne, often referred to as a “click” reaction.

Attachment of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction or a Friedel-Crafts alkylation.

Esterification: The final step involves the esterification of the triazole derivative with 2,4-dichlorobenzoic acid under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Análisis De Reacciones Químicas

Types of Reactions

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 2,4-dichlorobenzenecarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorobenzene moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells. For instance, a study demonstrated that the compound effectively reduced cell viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines by modulating key signaling pathways involved in cell proliferation and survival.

Antimicrobial Properties

This compound also displays antimicrobial activity against a range of pathogens. Its effectiveness against both gram-positive and gram-negative bacteria makes it a candidate for developing new antibiotics. In vitro studies have reported minimum inhibitory concentrations (MICs) that suggest its potential as a broad-spectrum antimicrobial agent.

Agriculture

Pesticide Development

Due to its structural characteristics, N-(5-chloro-2-methoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is being explored for use as a pesticide. Preliminary studies indicate that it can effectively control certain pests while being less harmful to beneficial insects compared to conventional pesticides. This dual action could lead to more sustainable agricultural practices.

Material Science

Polymer Synthesis

The compound's ability to participate in various chemical reactions makes it suitable for polymer synthesis. Research has been conducted on incorporating this compound into polymer matrices to enhance their properties, such as thermal stability and mechanical strength. Its incorporation into polymers could lead to materials with improved performance in applications ranging from packaging to automotive components.

Medicinal Chemistry

Antifungal Activity

This compound has been investigated for its antifungal properties. It has shown effectiveness against several fungal strains, making it a potential candidate for antifungal drug development. Studies have indicated that it disrupts fungal cell membrane integrity, leading to cell death.

Neuroprotective Effects

Research has also suggested that (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 2,4-dichlorobenzenecarboxylate may possess neuroprotective effects. It has been shown to mitigate oxidative stress in neuronal cells, indicating a potential role in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Agricultural Applications

Herbicide Development

The compound's unique structure allows it to function effectively as a herbicide. Laboratory studies have demonstrated its ability to inhibit the growth of specific weed species without adversely affecting crop plants. This selectivity could lead to safer herbicide formulations that minimize environmental impact.

Mecanismo De Acción

The mechanism of action of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 2,4-dichlorobenzenecarboxylate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activity. The dichlorobenzene moiety can interact with hydrophobic pockets in proteins, altering their function. These interactions can disrupt biological pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing Effects: The 2,4-dichloro substitution on the benzoate moiety introduces strong electron-withdrawing effects compared to the unsubstituted benzoate in compound 1a.

- Lipophilicity : The dichloro group increases logP compared to the parent benzoate, which could enhance membrane permeability but reduce aqueous solubility.

- Intermolecular Interactions : Unlike the aldehyde group in compound 2b (which forms strong O–H⋯O hydrogen bonds), the dichlorobenzoate group may engage in weaker Cl⋯π or C–H⋯O interactions, as seen in halogenated aromatic systems .

Crystallographic and Computational Insights

- Crystal Packing : Analogous triazole esters (e.g., compound 1a) exhibit π⋯π stacking between phenyl groups and C–H⋯N interactions involving the triazole ring . The dichloro substituent in the target compound may introduce additional Cl⋯Cl or Cl⋯π interactions, altering packing efficiency and melting points.

- Software Utilization : Structures of similar compounds were refined using SHELXL and visualized via WinGX/ORTEP , suggesting comparable methodologies for the target compound’s structural analysis.

Actividad Biológica

The compound (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 2,4-dichlorobenzenecarboxylate is part of a class of triazole derivatives that have garnered attention for their diverse biological activities. Triazoles are known for their potential as pharmacological agents due to their ability to interact with various biological targets. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of phenyl azides with appropriate alkyne derivatives through a Huisgen cycloaddition reaction. This method allows for the formation of the triazole ring, which is crucial for the compound's biological activity. The structure includes a triazole moiety linked to a dichlorobenzene carboxylate group, which contributes to its pharmacological properties.

Structural Formula

Anticancer Properties

Recent studies have highlighted the potential of triazole derivatives as steroid sulfatase (STS) inhibitors , particularly in breast cancer treatment. For instance, a related compound demonstrated an IC50 value of 0.21 nM against STS in MCF-7 breast cancer cells, indicating strong inhibitory activity . The mechanism involves the disruption of steroid metabolism, which is critical in hormone-sensitive cancers.

Antioxidant Activity

Compounds similar to this compound have shown significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress within cells. A study indicated that several synthesized triazole analogues exhibited antioxidant activities significantly higher than ascorbic acid in DPPH assays .

Antiplatelet Activity

Triazole derivatives have also been investigated for their antiplatelet effects. Compounds inspired by their structure have been found to inhibit platelet aggregation induced by arachidonic acid. Some analogues showed up to 16-fold more potency than aspirin in inhibiting platelet aggregation . This suggests potential therapeutic applications in cardiovascular diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards leukemic cells compared to solid tumors. For example, experiments showed that leukemic cell lines were more sensitive to treatment with triazole derivatives than solid tumor lines like HeLa .

Structure-Activity Relationship (SAR)

The effectiveness of triazole compounds often correlates with specific structural features. The presence of electron-withdrawing groups such as chlorine on the aromatic rings has been associated with increased biological activity. For instance, fluorinated analogues demonstrated enhanced STS inhibitory properties compared to their non-fluorinated counterparts .

Q & A

Basic: What are the standard synthetic approaches for preparing (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 2,4-dichlorobenzenecarboxylate?

Methodological Answer:

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to form the triazole core. A general protocol involves:

Alkyne-Azide Cycloaddition: Reacting a terminal alkyne (e.g., propargyl alcohol derivatives) with an azide (e.g., phenyl azide) in the presence of Cu(I) catalysts to yield the 1,4-disubstituted triazole .

Esterification: Coupling the triazole-containing alcohol with 2,4-dichlorobenzoyl chloride under basic conditions (e.g., using DMAP or EtN) in anhydrous solvents like dichloromethane .

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Key Data:

Advanced: How can researchers optimize regioselectivity and reaction efficiency during triazole formation?

Methodological Answer:

Regioselectivity in CuAAC is inherently controlled by the Cu(I) catalyst, favoring 1,4-triazoles. For efficiency:

- Catalyst System: Use CuSO/sodium ascorbate in a 1:3 molar ratio to minimize side reactions .

- Solvent Optimization: t-BuOH/HO (1:1) enhances solubility of azides and alkynes while stabilizing Cu(I) .

- Microwave Assistance: Reduces reaction time from hours to minutes (e.g., 15 min at 80°C) .

Data Contradictions:

- Some studies report lower yields (<50%) for sterically hindered azides, necessitating iterative solvent screening .

Basic: What techniques are used for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography: Single-crystal diffraction (Mo-Kα radiation) with SHELXL for refinement .

- Spectroscopy: / NMR (CDCl or DMSO-d) to confirm ester and triazole protons; IR for carbonyl (C=O, ~1720 cm) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 393.99) .

Key Software:

- SHELX Suite: Refinement of crystallographic data (e.g., anisotropic displacement parameters) .

- WinGX/ORTEP: Visualization of molecular geometry and packing .

Advanced: How should crystallographic disorders or twinning be addressed during structure refinement?

Methodological Answer:

- Disorder Handling: In SHELXL, split atomic positions using PART commands and refine occupancy ratios .

- Twinning: For non-merohedral twinning, use TWIN/BASF commands with HKLF5 data .

- Validation: Check R (<0.05) and Flack parameter (<0.1) to ensure data quality .

Case Study:

- A related triazole derivative exhibited disorder in the dichlorophenyl group, resolved by constraining bond lengths and angles during refinement .

Basic: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

- Antimicrobial: Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values reported in µg/mL .

- Antifungal: Agar diffusion assay for C. albicans .

- Cytotoxicity: MTT assay on HEK-293 or HeLa cells (IC calculation) .

Typical Results:

- MIC range: 8–32 µg/mL for Gram-positive bacteria .

- IC: >50 µM in non-cancerous cells, indicating selective toxicity .

Advanced: How can conflicting bioactivity data between similar triazole derivatives be resolved?

Methodological Answer:

- SAR Analysis: Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH) on activity .

- Solubility Correction: Normalize activity data to aqueous solubility (measured via HPLC) to account for bioavailability differences .

- Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., CYP51 for antifungals) .

Case Study:

- A 2,4-dichloro analog showed 10-fold higher antifungal activity than the 4-chloro derivative, attributed to enhanced hydrophobic binding .

Basic: What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

- LogP: Calculate via ChemDraw or ACD/Labs using atom-based contributions .

- pKa: SPARC online calculator for ester and triazole protonation .

- ADMET: SwissADME for bioavailability and toxicity profiling .

Key Predictions:

Advanced: How can regiochemical byproducts be identified and minimized during synthesis?

Methodological Answer:

- LC-MS Monitoring: Track reaction progress for early detection of 1,5-regioisomers (uncommon in CuAAC but possible with Ru catalysts) .

- Byproduct Isolation: Use preparative TLC (silica gel, EtOAc/hexane) to separate isomers .

- Kinetic Control: Lower reaction temperature (25°C) to favor 1,4-triazole formation .

Data:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.